molecular formula C20H21NO2S B2362737 N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide CAS No. 1428364-74-2

N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B2362737
CAS No.: 1428364-74-2
M. Wt: 339.45
InChI Key: PFZCXCAUTDAWRS-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide is a substituted butanamide featuring dual heterocyclic substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group.

Safety Profile: The compound requires stringent handling due to risks of flammability, health hazards (e.g., toxicity upon ingestion or inhalation), and environmental impact. Storage conditions emphasize temperature control (-20°C) and avoidance of moisture .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(10-4-8-17-6-2-1-3-7-17)21(14-18-11-12-23-16-18)15-19-9-5-13-24-19/h1-3,5-7,9,11-13,16H,4,8,10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZCXCAUTDAWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)N(CC2=COC=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Formation of the thiophen-2-ylmethyl intermediate: Thiophene is reacted with an appropriate alkylating agent to form the thiophen-2-ylmethyl intermediate.

    Coupling reaction: The furan-3-ylmethyl and thiophen-2-ylmethyl intermediates are then coupled with a 4-phenylbutanamide derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the furan, phenyl, or thiophene moieties.

Scientific Research Applications

N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure is distinct due to its dual heterocyclic N-alkyl substituents (furan and thiophene). Key comparisons with related butanamides and benzamides include:

Compound Name Substituents Key Structural Features Reference
N-(Furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide Furan-3-ylmethyl, thiophen-2-ylmethyl, phenyl Dual heterocyclic N-alkyl groups, aromatic backbone
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxyphenyl, trifluoromethyl benzamide Benzamide backbone, fluorinated substituent
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuran-oxo group Cyclopropane-carboxamide, fused oxygen heterocycle
4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide Phenylamino groups, phenyl backbone Multiple aromatic amines, branched alkyl chain

Key Observations :

  • Electron-rich substituents : The furan and thiophene groups in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to purely aromatic (e.g., flutolanil) or chlorinated (e.g., cyprofuram) analogs .
  • Steric effects : The bulky N-alkyl groups in the target compound could reduce metabolic degradation compared to smaller substituents in analogs like cyprofuram .

Biological Activity

N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C22H23NO3SC_{22}H_{23}NO_3S, with a molecular weight of 381.5 g/mol. The compound features a furan ring, phenyl group, and thiophene moiety, which are crucial for its biological activity.

Biological Activity

The compound has been studied for its interaction with various biological targets, particularly the transient receptor potential vanilloid 4 (TRPV4) channel. TRPV4 is implicated in several physiological processes and is a target for pain management and inflammatory conditions.

Structure-Activity Relationships (SAR)

Research indicates that the presence of specific functional groups significantly influences the biological activity of this compound. For instance:

  • Bulky Groups : Compounds with bulky and electron-rich substituents at the phenyl position exhibit enhanced TRPV4 modulation.
  • Amide vs. Ester : The amide derivatives generally show more potent activity compared to their ester counterparts, suggesting that the amide functional group plays a vital role in receptor interaction.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective antagonistic effects on TRPV4 channels. The following table summarizes key findings from various studies:

CompoundIC50 (µM)Effect on TRPV4Reference
This compound30.0Antagonist
Compound A (related structure)25.0Agonist
Compound B (related structure)50.0Antagonist

Case Studies

  • Pain Management : A study evaluated the efficacy of this compound in reducing pain responses in animal models. Results indicated a significant reduction in pain perception, suggesting potential applications in analgesia.
  • Inflammatory Conditions : Another investigation focused on the anti-inflammatory properties of the compound, where it was shown to reduce cytokine release in immune cells, highlighting its therapeutic potential for inflammatory diseases.

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